2-Ethyl-4,5,6,7-tetrahydro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h7,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHCRFARFOPQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 2-Ethyl-4,5,6,7-tetrahydro-1H-indole Scaffold
The assembly of the tetrahydroindole ring system can be approached through several distinct synthetic routes, ranging from classical condensation reactions to modern transition metal-catalyzed processes.
Traditional methods for constructing the indole (B1671886) nucleus have been adapted for the synthesis of its saturated analogues. The Nenitzescu indole synthesis , first reported in 1928, is a cornerstone method that involves the condensation of a 1,3-cyclohexanedione (B196179) with an α-aminocarbonyl compound. nih.gov To form the target molecule, one would utilize an α-aminobutyraldehyde or a related precursor which generates it in situ.
Another venerable method is the Fischer indole synthesis , which proceeds via the acid-catalyzed reaction of a phenylhydrazine (B124118) with an appropriate ketone or aldehyde. nih.gov For the synthesis of a 4,5,6,7-tetrahydroindole, cyclohexanone (B45756) or its derivatives serve as the carbonyl component. A regioselective synthesis of 2,3,4,4a-tetrahydro-1H-carbazoles has been demonstrated using l-menthone via the Fischer indole synthesis, highlighting the method's utility for creating fused heterocyclic systems. rsc.org
The Leimgruber–Batcho indole synthesis offers a versatile route starting from a substituted nitrotoluene. The process involves condensation with a formamide (B127407) acetal (B89532) to form an enamine, followed by reductive cyclization of the nitro group to yield the indole ring. orgsyn.org This method is advantageous due to the wide availability of starting materials and generally high yields. orgsyn.org
Reductive strategies are integral to several synthetic pathways for tetrahydroindoles. In the Leimgruber–Batcho synthesis, the key step is the reduction of a nitroenamine intermediate, typically using catalytic hydrogenation or other reducing agents like hydrazine (B178648), which triggers the cyclization to form the pyrrole (B145914) ring. orgsyn.org
Another approach involves the reduction of a carbonyl group on a pre-formed tetrahydroindole nucleus. For instance, 4-oxo-4,5,6,7-tetrahydroindoles, synthesized via methods like the Nenitzescu reaction, can undergo a Wolff-Kishner reduction . This reaction selectively removes the ketone functionality at the C-4 position, yielding the fully saturated carbocyclic ring of the 4,5,6,7-tetrahydro-1H-indole scaffold. nih.gov Additionally, various N-heterocycles can be synthesized through the reductive cyclization of ortho-phenylenediamines with carbon dioxide, catalyzed by aminoguanidine. organic-chemistry.org
A cascade reaction involving condensation, reductive alkylation, and hydrogenation has been developed for the synthesis of chiral 2,3-disubstituted indolines from simple amino ketones and aldehydes, demonstrating a sophisticated one-pot reductive pathway. dicp.ac.cn
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to constructing complex heterocyclic systems by combining three or more reactants in a single synthetic operation. researchgate.netnih.gov These strategies are highly valued for their ability to rapidly generate molecular diversity. researchgate.net
A two-step, one-pot synthetic methodology has been successfully developed for creating 4,5,6,7-Tetrahydro-1H-indoles with a wide range of substituents. nih.gov This procedure often involves a sequence such as a Sonogashira cross-coupling followed by a 5-endo-dig cyclization. nih.gov Similarly, a three-component reaction for synthesizing 4-oxo-4,5,6,7-tetrahydroindole derivatives has been achieved by reacting dimedone, phenacyl bromide, and a primary amine in water, mediated by a resin-supported sulfonic acid. acs.orgresearchgate.net Such methods are advantageous for their operational simplicity and use of environmentally benign solvents. nih.gov
The Mannich reaction, a classic three-component condensation, can also be employed to synthesize complex tetrahydroquinoline derivatives in a one-pot process, showcasing the power of MCRs in building nitrogen-containing heterocycles. nih.gov
Transition metal catalysis has revolutionized the synthesis of indoles and their derivatives, offering high efficiency and selectivity.
Palladium-Mediated Reactions : Palladium catalysts are exceptionally versatile. A common strategy for forming 2-substituted indoles involves the intramolecular cyclization of 2-alkynylanilines. mdpi.com This can be part of a tandem sequence that begins with a Sonogashira coupling between an o-haloaniline and a terminal alkyne (e.g., 1-butyne (B89482) for the 2-ethyl group), followed by Pd-catalyzed cyclization to the indole. nih.govmdpi.com Other Pd-catalyzed reactions include intramolecular C-H arylation and tandem C-H activation processes to form fused polycyclic structures. nih.govnih.gov
C-H Activation : Modern synthetic chemistry increasingly utilizes C-H activation to form C-C and C-N bonds directly. mdpi.com For instance, cobalt(III)-catalyzed intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines provides an efficient route to indoles. mdpi.com
Gold Catalysis : Gold catalysts have emerged as powerful tools for cyclization reactions. Gold(III) can catalyze the annulation of 2-alkynylanilines to give indole derivatives under mild conditions. organic-chemistry.org Gold complexes also promote the cyclization of N-alkynylpyrroles to form fused indole systems. nih.gov
| Method | Key Reactants | Catalyst/Conditions | Typical Yields | Reference |
|---|---|---|---|---|
| Nenitzescu Synthesis | 1,3-Cyclohexanedione, α-Aminocarbonyl | Condensation | Variable | nih.gov |
| One-Pot Sonogashira/Cyclization | Epoxide, Amine, Aryl Halide | Pd-catalyst | Good | nih.gov |
| Pd-Catalyzed Cyclization | o-Alkynylaniline | Pd(OAc)₂, Acetic Acid | 20-35% | mdpi.com |
| Gold-Catalyzed Cyclization | N-alkynylpyrrole | Gold Catalyst | 88% | nih.gov |
| Three-Component Reaction | Hydroxycyclohexanone, Oxoacetonitrile, Amine | Et₃N | Up to 91% | researchgate.net |
Functionalization and Derivatization of the Tetrahydroindole Nucleus
Once the this compound core is assembled, its properties can be tuned through further chemical modifications.
The regioselectivity of substitution reactions on the tetrahydroindole nucleus is a critical aspect of its chemistry, governed by the electronic properties of both the pyrrole and the saturated carbocyclic rings.
Electrophilic aromatic substitution (EAS) on the pyrrole ring of indole is well-established, typically occurring at the electron-rich C-3 position. nih.gov For a 2-substituted tetrahydroindole, this position remains the most likely site for reactions such as Vilsmeier-Haack formylation or Friedel-Crafts acylation.
Functionalization can also be directed to the carbocyclic portion of the molecule. For example, 4,5,6,7-tetrahydroindol-4-ones can be regioselectively α-formylated at the C-5 position of the ketone. nih.gov The resulting enaminoketones are versatile intermediates for constructing fused tricyclic heterocycles. nih.gov
Predicting regioselectivity can be complex. In intramolecular Friedel-Crafts acylations of 4-substituted indoles, cyclization can occur at either the C-3 or C-5 positions, with the outcome often depending on the nature of the N-protecting group and the catalyst used. beilstein-journals.org Similarly, the cycloaddition of indolynes with substituted furans shows remarkable regioselectivity that is influenced by the electronic nature of the substituents. nih.gov
| Substrate | Reagent/Reaction | Position of Substitution | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 4,5,6,7-Tetrahydroindol-4-one | Ethyl formate, NaOMe | C-5 | α-formylated ketone | 70-88% | nih.gov |
| N-Ns-indolyl Meldrum's acid | Intramolecular Friedel-Crafts | C-5 | 4,5-fused indole | Variable | beilstein-journals.org |
| 6,7-Indolyne | 2-Substituted Furan (Diels-Alder) | C-6, C-7 | Cycloadduct | Excellent | nih.gov |
| N-(2-halobenzyl)-4-indolone | Pd-catalyzed cyclization | C-3 | Fused pyrroloindole | Good | nih.gov |
N-Functionalization and Analog Design
The modification of the nitrogen atom within the 4,5,6,7-tetrahydro-1H-indole nucleus is a key strategy for the development of new analogs with diverse properties. N-functionalization not only influences the electronic characteristics of the pyrrole ring but also provides a crucial handle for introducing a wide array of substituents, including those that can impart chirality or serve as precursors for more complex structures.
One efficient method for the enantioselective synthesis of N-substituted 2-phenyl-4,5,6,7-tetrahydro-1H-indoles has been developed. researchgate.net This approach begins with the opening of the epoxide ring of 1-phenylethynyl-7-oxabicyclo[4.1.0]heptane using chiral amines or amino acid esters. This step is followed by an intramolecular, metal-catalyzed cyclization to yield the desired N-functionalized tetrahydroindoles. researchgate.net This method allows for the introduction of chiral auxiliaries directly onto the indole nitrogen, creating enantiomerically pure compounds. researchgate.net
The following table summarizes the synthesis of N-substituted 2-phenyl-4,5,6,7-tetrahydro-1H-indoles using this methodology. researchgate.net
| Reactant 1 (Epoxide) | Reactant 2 (Chiral Amine/Ester) | Catalyst | Product (N-Substituted Tetrahydroindole) |
| 1-Phenylethynyl-7-oxabicyclo[4.1.0]heptane | (R)-1-Phenylethylamine | Pd(OAc)₂ or AgNO₃ | (R)-1-(1-Phenylethyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole |
| 1-Phenylethynyl-7-oxabicyclo[4.1.0]heptane | L-Phenylalanine ethyl ester | Pd(OAc)₂ or AgNO₃ | Ethyl (S)-2-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)-3-phenylpropanoate |
| 1-Phenylethynyl-7-oxabicyclo[4.1.0]heptane | L-Phenylalanine tert-butyl ester | Pd(OAc)₂ or AgNO₃ | tert-Butyl (S)-2-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)-3-phenylpropanoate |
N-alkylation is another common strategy. For instance, the pyrrole nitrogen of related 4,5,6,7-tetrahydroindol-4-one systems can be alkylated with reagents like acrylonitrile. nih.gov This reaction is typically followed by further transformations, such as hydrolysis of the nitrile group and subsequent intramolecular acylation, to construct more complex polycyclic structures. nih.gov While the starting material is different, the principle of N-alkylation is directly applicable to the this compound scaffold for creating diverse analogs.
Incorporation of Fused and Attached Heterocyclic Moieties
The 4,5,6,7-tetrahydro-1H-indole core serves as a versatile platform for the construction of polycyclic systems through the fusion or attachment of additional heterocyclic rings. These modifications can lead to novel chemical entities with unique three-dimensional structures.
One approach involves the synthesis of fused indole derivatives through photochemical cyclization. researchgate.net For example, appropriately substituted 4,5-diaryl-1H-pyrrole-2-carboxylates can undergo iodine-promoted photochemical cyclization to form complex fused systems like 1H-dibenzo[e,g]indole. researchgate.net This strategy highlights the potential for creating extended aromatic systems fused to the indole core.
Another powerful method is the construction of fused systems via intramolecular C-H arylation. A Pd-catalyzed cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone can afford a condensed pyrroloindole structure through the tandem activation of a benzyl (B1604629) halide and a pyrrolic C-H bond. nih.gov
The synthesis of pyrimidoindole skeletons represents another avenue for creating fused heterocycles. metu.edu.tr This can be achieved by using reactive intermediates like acyl azides and isocyanates derived from an indole precursor. The Curtius rearrangement can be employed to convert an acyl azide (B81097) to an isocyanate, which is then reacted with amines to form urea (B33335) derivatives. These ureas can subsequently undergo intramolecular cyclization to yield the target pyrimidoindole skeleton. metu.edu.tr
Furthermore, the 4,5,6,7-tetrahydroindol-4-one structure is particularly useful for synthesizing tricyclic heterocycles. nih.gov For example, α-formylation of the ketone functionality, followed by reaction with secondary amines, produces enaminoketones. These intermediates are valuable starting materials for building various tricyclic systems. nih.gov The Fischer indole synthesis is also a key reaction for creating complex fused systems, such as indolo[3,2-c]quinolinones, by reacting appropriate hydrazines with cyclohexadiones. nih.gov
The table below provides examples of heterocyclic systems that have been synthesized from indole-based starting materials, illustrating the diversity of achievable structures.
| Starting Material Type | Reaction Type | Fused/Attached Heterocycle | Resulting Polycyclic System | Reference |
| Tetrahydro-1H-pyridazino[3,4-b]indole | Oxidation, Hydrolysis, Decarboxylation | Pyridazine | Fused Indole-Pyridazine Compound | mdpi.com |
| 4,5-Diaryl-1H-pyrrole-2-carboxylate | Photochemical Cyclization | Dibenzo | 1H-Dibenzo[e,g]indole | researchgate.net |
| Indole derivative with acyl azide | Curtius Rearrangement, Cyclization | Pyrimidine | Pyrimidoindole | metu.edu.tr |
| N-(2-halobenzyl)-4,5,6,7-tetrahydro-4-indolone | Pd-catalyzed C-H Arylation | Pyrrole | Pyrroloindole | nih.gov |
| (2-oxo-1,2-dihydroquinolin-4-yl)hydrazine and 1,3-cyclohexadione | Fischer Indole Synthesis | Quinolinone | Indolo[3,2-c]quinolinone | nih.gov |
Advanced Analytical and Spectroscopic Methodologies in Tetrahydroindole Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for identifying and characterizing novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal a wealth of structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of individual atoms (chemical shift), the connectivity between neighboring atoms (scalar coupling), and their spatial proximity (Nuclear Overhauser Effect).
For tetrahydroindole derivatives, ¹H and ¹³C NMR are fundamental. In the ¹H NMR spectrum of a related compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, signals corresponding to different protons are observed at specific chemical shifts (δ), measured in parts per million (ppm). rsc.org For instance, the methyl group protons appear around 1.13 ppm, while aromatic protons are found further downfield between 7.25 and 7.39 ppm. rsc.org Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, such as the carbonyl carbon (C=O) appearing significantly downfield. rsc.org For 2-ethyl-1-indanone, a related bicyclic structure, the carbonyl carbon appears as the furthest downfield peak in the ¹³C NMR spectrum. utah.edu Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can resolve ambiguities by showing which protons are coupled to each other. utah.edu
Table 1: Representative ¹H and ¹³C NMR Data for a Tetrahydro-Ring Containing Heterocycle Data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a related structure.
| Nucleus | Signal Type | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|---|
| ¹H | Triplet | 1.13 | -OCH₂CH₃ |
| ¹H | Singlet | 2.33 | Ar-CH₃ |
| ¹H | Quartet | 3.99 | -OCH₂CH₃ |
| ¹H | Multiplet | 7.25-7.39 | Aromatic Protons |
| ¹³C | - | 14.12 | -OCH₂CH₃ |
| ¹³C | - | 18.55 | Ar-CH₃ |
| ¹³C | - | 126.56-143.73 | Aromatic Carbons |
| ¹³C | - | 165.65 | Ester C=O |
Source: The Royal Society of Chemistry. rsc.org
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide clues about its structure through fragmentation patterns. For tetrahydroindole derivatives, high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org
Predicted mass spectrometry data for related compounds like 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde shows expected adducts that would be observed in an experiment. uni.lu The protonated molecule [M+H]⁺ is a commonly observed ion in techniques like Electrospray Ionization (ESI). nih.gov The detection of this ion allows for the direct confirmation of the compound's molecular mass.
Table 2: Predicted Mass Spectrometry Data for 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 150.09134 |
| [M+Na]⁺ | 172.07328 |
| [M+K]⁺ | 188.04722 |
| [M-H]⁻ | 148.07678 |
Source: PubChemLite. uni.lu
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. In a tetrahydroindole structure, one would expect to see characteristic absorption bands for N-H stretching (typically around 3300-3500 cm⁻¹), C-H stretching of both aliphatic and aromatic groups (around 2850-3100 cm⁻¹), and C=C stretching from the pyrrole (B145914) ring (around 1600 cm⁻¹). nih.govresearchgate.net For example, in the analysis of a complex hydrazone derivative, IR spectroscopy confirmed structural changes by observing shifts in spectral bands corresponding to the functional groups involved in the reaction. mu-varna.bg
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for compounds containing conjugated systems, such as the pyrrole ring in the tetrahydroindole core. The wavelength of maximum absorption (λmax) can be indicative of the extent of conjugation. mu-varna.bg
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting a beam of X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.
Biophysical Techniques for Ligand-Target Interaction Studies
Understanding how a molecule interacts with biological targets like proteins or enzymes is crucial in fields such as drug discovery. Biophysical techniques provide quantitative data on these interactions.
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity between a ligand (like 2-Ethyl-4,5,6,7-tetrahydro-1H-indole) and a macromolecular target (e.g., an enzyme or receptor) immobilized on a sensor surface. The technique measures changes in the refractive index at the surface as the ligand flows over and binds to the target.
This analysis provides key kinetic parameters, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). From these values, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated. While specific SPR data for this compound is not published, the technique is widely applied to study indole-based compounds and their derivatives to characterize their interactions with biological targets, guiding the development of molecules with specific activities. nih.gov
Fluorescence Polarization Assays for Interaction Strengths
Fluorescence Polarization (FP) is a powerful, solution-based analytical technique used to monitor molecular interactions in real-time. This methodology is particularly valuable in drug discovery and molecular biology for quantifying the binding affinity between a small molecule, such as this compound, and a larger macromolecular target, like a protein or nucleic acid. nih.govbpsbioscience.com The principle of FP is based on the differential rotation of a fluorescently labeled molecule in solution upon binding to a larger partner. moleculardevices.com
When a small, fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution during the interval between excitation and emission. This rapid rotation results in the emission of largely depolarized light. moleculardevices.com However, when this fluorescent tracer binds to a much larger molecule, its rate of rotation is significantly slowed. Consequently, the emitted light remains highly polarized. nih.gov The change in polarization is directly proportional to the fraction of the fluorescent tracer that is bound, allowing for the precise measurement of binding events. bpsbioscience.com
Hypothetical Application: Competitive FP Assay for Kinase Interaction
While specific research applying fluorescence polarization assays to this compound is not publicly documented, a competitive FP assay represents a robust method to determine its interaction strength with a putative protein target, for instance, a protein kinase. Many indole (B1671886) derivatives are known to be kinase inhibitors, making this a relevant hypothetical application. nih.govnih.gov
In a competitive binding assay, the interaction strength of an unlabeled compound (the competitor), such as this compound, is determined by its ability to displace a fluorescently labeled tracer from the protein's binding site. affinimeter.com The assay would involve a fixed concentration of the kinase and a fluorescent tracer known to bind to the kinase's active site. As increasing concentrations of this compound are introduced, it competes with the tracer for binding to the kinase.
The displacement of the tracer from the large kinase-tracer complex to its free, unbound state leads to a decrease in the measured fluorescence polarization. affinimeter.com This concentration-dependent decrease in polarization can be used to construct a binding curve and calculate the half-maximal inhibitory concentration (IC50) of the test compound. The IC50 value represents the concentration of the inhibitor required to displace 50% of the bound tracer, providing a quantitative measure of its binding affinity. nih.govbmglabtech.com
Illustrative Research Findings
The following table represents hypothetical data from a competitive fluorescence polarization assay designed to measure the interaction of this compound with a target kinase.
| Concentration of this compound (µM) | Measured Fluorescence Polarization (mP) | Percent Inhibition (%) |
|---|---|---|
| 0.01 | 298 | 1.0 |
| 0.1 | 285 | 8.5 |
| 0.5 | 250 | 27.8 |
| 1.0 | 210 | 50.0 |
| 2.5 | 175 | 70.8 |
| 5.0 | 150 | 84.7 |
| 10.0 | 135 | 93.1 |
| 50.0 | 125 | 98.6 |
Note: The data presented in this table is purely illustrative to demonstrate the principles of a fluorescence polarization assay and does not represent experimentally derived results for this compound.
In this hypothetical experiment, the maximum polarization (high mP value) corresponds to the tracer being fully bound to the kinase in the absence of the inhibitor, while the minimum polarization (low mP value) represents the signal from the free tracer. The percent inhibition is calculated at each concentration of the competitor. By plotting the percent inhibition against the logarithm of the inhibitor concentration, a sigmoidal dose-response curve is generated, from which the IC50 value can be accurately determined. fredhutch.orgthermofisher.com Based on the illustrative data, the IC50 value for this compound would be approximately 1.0 µM.
This non-radioactive, homogeneous assay format is highly amenable to high-throughput screening (HTS) and is a cornerstone in modern drug discovery for identifying and characterizing novel protein-ligand interactions. nih.govresearchgate.net
Computational Chemistry and in Silico Approaches
Quantum Chemical Calculations (e.g., DFT, Frontier Molecular Orbitals, HOMO-LUMO Analysis)
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the properties of indole (B1671886) derivatives. A dissertation from the University of Bayreuth mentions the synthesis of 2-ethyl-4,5,6,7-tetrahydro-1H-indole, although the DFT calculations in this study were focused on the catalyst used in the synthesis rather than the indole product itself. uni-bayreuth.de
Density Functional Theory (DFT): DFT is a computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable. For a molecule like this compound, DFT could be used to optimize its three-dimensional geometry, predict its vibrational frequencies (corresponding to IR and Raman spectra), and determine its electronic properties.
Frontier Molecular Orbitals (HOMO-LUMO Analysis): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
For other heterocyclic compounds, such as certain pyran derivatives, DFT calculations have been used to determine these values, revealing insights into their chemical reactivity. For instance, a lower electron affinity value, derived from these calculations, can indicate a more pronounced reactivity with nucleophiles.
Table 1: Hypothetical Data Table for Frontier Molecular Orbital Analysis of this compound This table is for illustrative purposes to show how data from a DFT study would be presented. No experimental or calculated data for this specific compound was found.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | [Value] | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | [Value] | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | [Value] | Energy difference between HOMO and LUMO |
| Ionization Potential (I) | [Value] | -EHOMO |
| Electron Affinity (A) | [Value] | -ELUMO |
| Global Hardness (η) | [Value] | (I - A) / 2 |
| Global Softness (S) | [Value] | 1 / (2η) |
| Electronegativity (χ) | [Value] | (I + A) / 2 |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.
Red (Negative Regions): These areas are rich in electrons and are susceptible to electrophilic attack. In an indole derivative, this would likely be around the nitrogen atom and the π-system of the pyrrole (B145914) ring.
Blue (Positive Regions): These areas are electron-deficient and are prone to nucleophilic attack. For this compound, this would typically be associated with the hydrogen atom attached to the nitrogen.
Green (Neutral Regions): These areas have a near-zero potential.
While a specific MEP analysis for this compound is not available, such studies on other indole derivatives are used to identify the most reactive sites for chemical reactions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and for understanding their mechanism of action at a molecular level.
For a compound like this compound, molecular docking simulations could be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. Studies on other indole derivatives have successfully used molecular docking to elucidate their potential as antimicrobial or anticancer agents by identifying their binding interactions with specific protein targets. uni-bayreuth.de For example, docking studies on other indole-containing compounds have revealed their binding modes to targets like DNA gyrase and lanosterol (B1674476) 14a-demethylase.
Molecular Dynamics (MD) Simulations: Following a docking study, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic model of the interactions in a biological environment, helping to assess the stability of the predicted binding mode. In silico studies of other indole derivatives have used MD simulations to confirm the stability of ligand-protein interactions.
In Silico Prediction of Chemical Reactivity and Spectroscopic Properties
In silico methods can predict various chemical and physical properties of a molecule before it is synthesized, saving time and resources.
Chemical Reactivity: As discussed in the context of HOMO-LUMO analysis, computational methods can predict the reactivity of a molecule. The MEP map also provides a visual guide to reactive sites. These predictions can help in designing synthetic pathways and in understanding the chemical behavior of the compound.
Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for structure verification.
NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. While experimental NMR data exists for related 2-phenyl-4,5,6,7-tetrahydro-1H-indoles, specific in silico predictions for the 2-ethyl variant are not documented.
UV-Vis Spectra: The electronic transitions responsible for UV-Vis absorption can be calculated using time-dependent DFT (TD-DFT), predicting the absorption maxima (λmax).
IR Spectra: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum, which can aid in the identification of functional groups.
These in silico predictions are invaluable tools for the modern chemist, providing a deep understanding of molecular properties that can accelerate research and discovery.
Preclinical Biological Activity and Mechanistic Investigations of 2 Ethyl 4,5,6,7 Tetrahydro 1h Indole and Its Derivatives
General Biological Activity Spectrum of Indole (B1671886) and Tetrahydroindole Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic compounds with significant biological activity. This versatility stems from its structural resemblance to the amino acid tryptophan, allowing indole-based molecules to interact with a wide range of biological targets, including enzymes and receptors. Consequently, indole derivatives have been extensively investigated and developed for numerous therapeutic applications.
The pharmacological activities associated with the indole framework are remarkably diverse. Extensive research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antidiabetic agents. The indole scaffold is a key component in many FDA-approved drugs, such as the anticancer agent Sunitinib, the antimigraine drug Sumatriptan, and the antiviral Delavirdine.
The partially saturated counterpart, the 4,5,6,7-tetrahydroindole scaffold, also serves as a crucial building block for pharmacologically active compounds. While retaining the core indole nitrogen, the saturation of the six-membered ring modifies the molecule's three-dimensional structure, influencing its binding to biological targets. Derivatives of the tetrahydroindole nucleus have been explored for various therapeutic potentials, particularly in cancer research. For instance, some tetrahydroindazole (B12648868) derivatives, which share a similar partially saturated bicyclic system, have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. The fusion of additional rings to the tetrahydroindole core can lead to polycyclic structures with unique biological profiles, which are of great interest in the design of novel therapeutic agents. The broad spectrum of activity for both indole and tetrahydroindole derivatives underscores their importance in the ongoing quest for new and effective drugs.
| Biological Activity | Associated Scaffold | Examples of Investigated Applications |
| Anticancer | Indole, Tetrahydroindole | Tubulin Polymerization Inhibition, Kinase Inhibition, DNA Topoisomerase Inhibition |
| Antimicrobial | Indole | Antibacterial, Antifungal |
| Antiviral | Indole | HIV Reverse Transcriptase Inhibition |
| Anti-inflammatory | Indole | Cyclooxygenase (COX) Enzyme Inhibition |
| Antioxidant | Indole | Free Radical Scavenging |
| Antidiabetic | Indole | Enzyme Inhibition |
This table provides a summary of the broad biological activities associated with indole and tetrahydroindole scaffolds based on available research.
Targeted Pharmacological Research
The indole scaffold and its derivatives, including the 4,5,6,7-tetrahydro-1H-indole core, are of significant interest in anticancer drug discovery. Their mechanism of action is often multifaceted, targeting various hallmarks of cancer. Researchers have focused on several key molecular pathways where these compounds exert their effects. These include the disruption of the cellular cytoskeleton, interference with signaling pathways that control cell growth and proliferation, and the inhibition of enzymes crucial for cancer cell survival and progression. The structural versatility of the indole nucleus allows for the design of targeted agents that can interact with specific biological molecules, leading to the development of novel anticancer therapies.
A critical target in cancer chemotherapy is the microtubule system, which is essential for cell division, intracellular transport, and maintenance of cell shape. Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Agents that interfere with tubulin polymerization or depolymerization can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle and subsequent cell death. The indole scaffold has proven to be a highly effective framework for the development of tubulin polymerization inhibitors.
Numerous synthetic and natural indole derivatives have been identified as potent antitubulin agents, often by binding to the colchicine (B1669291) site on β-tubulin. This binding prevents the assembly of tubulin into microtubules, thereby halting mitosis. While specific studies on 2-ethyl-4,5,6,7-tetrahydro-1H-indole are not extensively detailed in the reviewed literature, the broader class of indole derivatives provides a strong basis for its potential activity. For instance, various 2-phenylindoles and 3-aroylindoles have demonstrated significant inhibition of tubulin polymerization. Structure-activity relationship (SAR) studies have revealed that modifications at different positions of the indole ring can greatly influence potency. For example, substitutions at the N1, C2, and C3 positions of the indole core are crucial for interaction with the colchicine binding site. The trimethoxyphenyl (TMP) moiety, a common feature in many potent tubulin inhibitors like combretastatin (B1194345) A-4, has been successfully incorporated into indole-based structures to enhance their activity.
The investigation into indole derivatives as tubulin inhibitors is a very active area of research. The development of these compounds aims to overcome limitations of existing drugs, such as drug resistance and poor water solubility. The structural information from co-crystal structures of indole derivatives bound to tubulin provides valuable insights for designing new, more effective anticancer agents that function through this mechanism.
| Inhibitor Class | Example Compound Type | Mechanism | Observed Effect |
| Aroylindoles | 3-Formyl-2-phenylindoles | Inhibition of tubulin polymerization | Potent antiproliferative activity in breast cancer cell lines. |
| Arylthioindoles | Indole-sulfonamides | Disruption of microtubule assembly | Significant anticancer activity in vitro and in vivo. |
| Fused Indoles | Indole-pyrimidine derivatives | Tubulin inhibition | Antiproliferative activity against various cancer cell lines. |
| Bis-indoles | Indirubin | Inhibition of tubulin polymerization | Antiproliferative activity against HeLa cells. |
This table summarizes various classes of indole derivatives that have been investigated as tubulin polymerization inhibitors, along with their mechanisms and observed anticancer effects.
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in regulating cellular processes such as growth, differentiation, and metabolism. The aberrant activation of RTKs is a common driver of cancer progression and is often associated with increased angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. Consequently, inhibiting these kinases is a key strategy in modern oncology.
The indole nucleus is a well-established scaffold for designing potent inhibitors of several important RTKs, including Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptor 1 (FGF-R1), and Platelet-Derived Growth Factor Receptor β (PDGF-Rβ).
VEGF-R2: This is a primary mediator of angiogenesis. Inhibition of VEGF-R2 can block the signaling cascade that leads to the proliferation and migration of endothelial cells, thereby cutting off a tumor's blood supply. Many indole-based compounds, particularly those with a 2-indolinone core structure, have been developed as potent VEGF-R2 inhibitors. Sunitinib, an FDA-approved drug, is a prime example of a multi-targeted RTK inhibitor with an indole core that targets VEGFRs.
FGF-R1: The FGF/FGFR signaling pathway is also implicated in tumor angiogenesis and cell proliferation. Overexpression or mutation of FGFRs can lead to uncontrolled cell growth. Several multi-targeted kinase inhibitors that feature an indole or indazole structure, such as Nintedanib and Anlotinib, are known to inhibit FGFRs in addition to VEGFRs. This dual inhibition can offer a more comprehensive blockade of angiogenic signals.
PDGF-Rβ: This receptor is primarily expressed on pericytes, which support and stabilize newly formed blood vessels. Inhibiting PDGF-Rβ can disrupt this vessel stabilization, further compromising tumor vasculature. Many of the same indole-based multi-kinase inhibitors that target VEGFRs, like Sunitinib and Nintedanib, also show potent activity against PDGFRβ.
The development of these multi-targeted inhibitors is a significant area of research. By simultaneously blocking several key signaling pathways involved in angiogenesis and tumor growth, these agents can potentially achieve greater efficacy and overcome resistance mechanisms. While direct studies on this compound are limited in this context, its structural similarity to these successful inhibitor scaffolds suggests it could be a valuable starting point for the design of new RTK modulators.
| Target Kinase | Role in Cancer | Example Indole-Based Inhibitor |
| VEGF-R2 | Angiogenesis, Endothelial cell proliferation | Sunitinib, Nintedanib, Famitinib |
| FGF-R1 | Angiogenesis, Tumor cell proliferation | Nintedanib, Anlotinib |
| PDGF-Rβ | Vessel maturation and stabilization | Sunitinib, Nintedanib, Axitinib |
This table summarizes key receptor tyrosine kinases targeted by indole-based inhibitors and their roles in cancer progression.
Beyond targeting kinases, indole and tetrahydroindole derivatives have been investigated as inhibitors of a diverse range of enzymes implicated in cancer and other diseases. The structural features of these scaffolds allow for specific interactions within the active or allosteric sites of these enzymes.
Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4): BRD4 is an epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones, playing a critical role in the transcription of key oncogenes like c-Myc. Inhibition of BRD4 has emerged as a promising anticancer strategy. Several series of indole-2-one derivatives have been designed and synthesized as potent BRD4 inhibitors. For example, specific derivatives have shown excellent inhibitory activity against the first bromodomain (BD1) of BRD4, with IC50 values in the nanomolar range. These compounds have been demonstrated to downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.
Histone Deacetylases (HDACs): HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. In cancer, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes. Indole-based compounds, particularly those featuring a hydroxamic acid moiety, have been developed as potent HDAC inhibitors (HDACis). These molecules typically consist of a cap group (like indole), a linker, and a zinc-binding group. For instance, indole-3-butyric acid derivatives have been identified as potent HDACis with significant antiproliferative activities in various cancer cell lines.
Sirtuins (SIRT1-3): Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that regulate numerous cellular processes, including metabolism, DNA repair, and inflammation. Their role in cancer is complex, with both tumor-suppressive and oncogenic functions reported. The indole scaffold has been a key structural motif in the development of sirtuin inhibitors. High-throughput screening has led to the discovery of indole derivatives as potent and selective inhibitors of SIRT1. More recently, research has shown that non-planar tetrahydroindole scaffolds can also be effective. Specifically, 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides have been identified as potent and selective inhibitors of SIRT2.
Hepsin: Hepsin is a type II transmembrane serine protease that is overexpressed in several cancers, particularly prostate cancer, and is associated with tumor progression and metastasis. While specific studies on this compound are not prominent, the broader indole scaffold has been explored for designing inhibitors of various proteases.
Glucagon (B607659) Receptor (GCGR): While primarily a target for type 2 diabetes, the glucagon receptor has also been studied in the context of certain cancers. Indazole and indole derivatives have been discovered as potent GCGR antagonists. Structure-activity relationship (SAR) studies have led to the identification of compounds with excellent pharmacokinetic properties.
| Enzyme Target | Function/Role in Disease | Inhibitor Scaffold | Example of Findings |
| BRD4 | Epigenetic reader, transcriptional regulation of oncogenes (e.g., c-Myc). | Indole-2-one | Compound 21r showed potent BRD4-BD1 inhibition (IC50 = 41 nM) and antiproliferative activity. |
| HDACs | Histone deacetylation, transcriptional repression of tumor suppressors. | Indole-3-butyric acid | Compound I13 exhibited potent inhibition of HDAC1, 3, and 6 with IC50 values of 13.9, 12.1, and 7.71 nM, respectively. |
| Sirtuins (SIRT2) | NAD+-dependent deacetylation, regulation of cell cycle and metabolism. | Tetrahydroindole | Compound 16t (a tetrahydroindole-3-carboxamide) showed selective SIRT2 inhibition with an IC50 of 0.98 µM. |
| Glucagon Receptor | G-protein coupled receptor, primarily involved in glucose homeostasis. | Indazole/Indole | Novel indole-based antagonists identified with potent in vitro profiles and good pharmacokinetics. |
This table summarizes the inhibition of various enzymes by indole and tetrahydroindole derivatives, highlighting their potential therapeutic applications.
A fundamental strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells and trigger their programmed cell death, a process known as apoptosis. Indole-based compounds, including derivatives of indole-3-carbinol (B1674136) and 3,3'-diindolylmethane (B526164) (DIM), have been extensively studied for their ability to perturb the cell cycle and induce apoptosis in various cancer cell lines.
Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Cancer cells often have defects in cell cycle checkpoints, leading to continuous proliferation. Indole derivatives have been shown to intervene at critical checkpoints, most commonly causing cell cycle arrest in the G1 or G2/M phases.
G1 Arrest: Some indole compounds induce G1 arrest by modulating the expression of key regulatory proteins. This can involve inhibiting the expression or function of cyclin-dependent kinases (CDKs), such as CDK2 and CDK6, which are essential for progression from G1 to the S phase. Concurrently, they can upregulate the expression of CDK inhibitors like p21 and p27. For example, a novel indole derivative was found to upregulate p21 and downregulate Cyclin D, leading to cell cycle arrest and inhibition of proliferation in leukemia cells.
G2/M Arrest: Other indole derivatives, particularly those that interfere with tubulin polymerization, cause cells to accumulate in the G2/M phase of the cell cycle. Disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase and ultimately triggering apoptosis.
Apoptosis Induction: Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Indole compounds can activate both.
Intrinsic Pathway: Many indole derivatives induce apoptosis by modulating the Bcl-2 family of proteins, which are key regulators of the mitochondrial pathway. They can decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL while increasing the levels of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis.
Extrinsic Pathway: Some indole compounds can also trigger the extrinsic pathway by enhancing the expression of death receptors like Fas or by activating caspase-8, the initiator caspase of this pathway.
In vitro studies using various cancer cell lines, such as breast (MCF-7, MDA-MB-231), prostate (PC-3), and lung (A549) cancer, have consistently demonstrated the efficacy of indole derivatives in inducing cell cycle arrest and apoptosis. For instance, tetrahydroquinolinone derivatives, which are structurally related to tetrahydroindoles, have been shown to induce G2/M arrest and apoptosis through both intrinsic and extrinsic pathways in lung cancer cells.
| Mechanism | Key Molecular Events | Outcome |
| Cell Cycle Arrest (G1) | ↓ Cyclin D, ↓ CDK2/6; ↑ p21, ↑ p27 | Inhibition of proliferation |
| Cell Cycle Arrest (G2/M) | Disruption of mitotic spindle, Tubulin inhibition | Mitotic catastrophe, Apoptosis |
| Apoptosis (Intrinsic) | ↓ Bcl-2, ↓ Bcl-xL; ↑ Bax; Cytochrome c release; Caspase-9/3 activation | Programmed cell death |
| Apoptosis (Extrinsic) | ↑ Death receptor expression; Caspase-8 activation | Programmed cell death |
This table outlines the primary mechanisms by which indole derivatives perturb the cell cycle and induce apoptosis in cancer cells.
Antimicrobial Research
The search for novel antimicrobial agents is driven by the global challenge of drug resistance. Indole derivatives have been extensively investigated as a source of new compounds to combat bacterial and fungal pathogens. nih.gov
Derivatives of the indole scaffold have demonstrated notable antibacterial activity against a spectrum of pathogens. While research specifically detailing the antibacterial action of this compound is limited, studies on structurally related tetrahydropyrazino[1,2-a]indoles and other indole derivatives provide insight into their potential. For instance, certain synthetic indole derivatives have shown significant efficacy against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov The mechanism for some of these compounds involves targeting bacterial respiratory metabolism, a distinct approach from many current antibiotics. nih.gov
One promising but not yet definitively linked target for such heterocyclic compounds is the β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a crucial condensing enzyme that initiates the type II fatty acid synthesis (FASII) pathway in bacteria, a system distinct from that in eukaryotes, making it an attractive target for novel antibacterial drugs. researchgate.net Inhibition of the FASII pathway is a known mechanism for antibacterial agents. While natural products like cerulenin (B1668410) and thiolactomycin (B1682310) are known FabH/FabF inhibitors, the exploration of indole-based derivatives as specific FabH inhibitors is an ongoing area of research. researchgate.net The investigation of 2,9-disubstituted 1,2,3,4-tetrahydropyrido[3,4-b]indoles as potential antibacterial agents targeting S. aureus highlights the relevance of the saturated heterocyclic portion of the indole structure in antibacterial drug discovery. researchgate.net
Indole derivatives have also been identified as potent antifungal agents. Research has demonstrated their efficacy against various pathogenic fungi, including species of Candida and Aspergillus, which are common causes of serious invasive infections. nih.govnih.gov For example, newly synthesized N'-phenylhydrazides have shown promising results against fluconazole-resistant Candida albicans. nih.gov The mechanism of some antifungal indole derivatives is attributed to the disruption of the fungal cell wall or mitochondrial membrane potential. nih.govnih.gov T-2307, an arylamidine, disrupts the mitochondrial membrane and is effective against Candida tropicalis. nih.gov Other compounds, such as ibrexafungerp, inhibit the β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis, and show broad-spectrum activity against Candida species. nih.gov
Antiviral Research (e.g., against HCV, HSV-1, Bovine Viral Diarrhea Virus)
The structural versatility of the indole scaffold has made it a valuable template for the development of antiviral agents. nih.gov Derivatives of 4,5,6,7-tetrahydro-1H-indole have been specifically investigated for their activity against a range of viruses.
A significant discovery in this area is the identification of the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold as an inhibitor of Hepatitis C Virus (HCV) replication. nih.gov Studies using HCV subgenomic replicons for both genotype 1b and 2a have shown that derivatives of this scaffold can effectively inhibit viral replication with EC₅₀ values in the low micromolar range. nih.gov For instance, one of the most potent compounds from a studied series displayed an EC₅₀ of 2.6 µM against genotype 2a. nih.gov
Beyond HCV, other indole derivatives have shown activity against herpesviruses. Classical inhibitors of Herpes Simplex Virus type 1 (HSV-1) often function as nucleoside analogs that terminate viral DNA replication upon incorporation by viral polymerases. nih.gov While this is a common mechanism, research into non-nucleoside inhibitors, including those with heterocyclic scaffolds like indole, is ongoing. Additionally, various substituted indole-3-carboxylic acid esters have been evaluated against Bovine Viral Diarrhea Virus (BVDV), a pestivirus often used as a surrogate for HCV studies, though many compounds showed limited activity. nih.gov
Understanding the mechanism of action is crucial for developing effective antiviral drugs. For the 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives active against HCV, the precise mechanism remains to be fully elucidated. nih.gov However, biochemical assays have excluded inhibition of the HCV NS5B polymerase and NS3 helicase, two major targets for direct-acting antivirals. nih.gov This suggests that these compounds may act on a different viral or host target essential for viral replication. nih.gov
In contrast, research on other indole-containing structures, such as pyrazino[1,2-a]indole-1,3(2H,4H)-diones, has provided more specific mechanistic insights. These derivatives were designed to target the HCV RNA-dependent RNA polymerase (RdRp). mdpi.com Resistance mutation studies identified a T181I mutation in the NS5B protein (the RdRp), supporting the hypothesis that these compounds target the viral polymerase. mdpi.com For herpesviruses like HSV-1, a well-established mechanism of inhibition for many antiviral drugs is the termination of the growing DNA chain during viral replication. nih.gov
Neuropharmacological Research (e.g., Dopamine (B1211576) Receptor Agonism)
Indole and its derivatives are well-known for their interactions with central nervous system (CNS) receptors, largely due to their structural resemblance to neurotransmitters like serotonin (B10506). The dopamine receptor system is another critical target for indole-based compounds. The D₂-like receptor family (D₂, D₃, D₄) is implicated in the pathophysiology of several neuropsychiatric disorders, and modulating their activity is a key therapeutic strategy. nih.gov
Derivatives of tetrahydro-carboline, a fused indole system, have been identified as selective dopamine D₃ receptor antagonists. nih.govresearchgate.net These compounds show a significantly higher affinity for the D₃ receptor over the highly homologous D₂ receptor, a desirable property for reducing side effects associated with antipsychotic medications. nih.gov Furthermore, other indole-related structures have been developed as partial agonists of the dopamine D₂ receptor. nih.gov Partial agonists can modulate dopaminergic activity, providing a stabilizing effect that is beneficial in treating conditions like schizophrenia. nih.gov These findings underscore the potential of the tetrahydro-indole scaffold and its bioisosteres in designing novel CNS-active agents targeting dopaminergic pathways. researchgate.netmdpi.com
Anti-inflammatory Properties
Chronic inflammation is a key factor in a multitude of diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. Indole derivatives have consistently demonstrated significant anti-inflammatory properties. researchgate.netresearchgate.net
Studies on various indole derivatives have shown that they can inhibit the production of key pro-inflammatory mediators. chemrxiv.orgrsc.org In cellular models using lipopolysaccharide (LPS)-stimulated macrophages, certain indole compounds significantly reduced the levels of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). chemrxiv.orgrsc.org The mechanism of action for some of these derivatives involves the downregulation of the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two principal enzymes in the inflammatory cascade. chemrxiv.org Molecular docking studies further suggest that some indole derivatives may exert their effects by interacting with the NF-κB signaling pathway, a central regulator of inflammatory responses. chemrxiv.org These findings highlight the promise of the indole scaffold as a template for developing new anti-inflammatory drugs. researchgate.net
Antioxidant Activity
The antioxidant potential of the indole nucleus is a well-documented characteristic that contributes to its diverse pharmacological profile. nih.gov For indole derivatives, the presence of an unsubstituted nitrogen atom in the indole ring is considered essential for their antioxidant activity. nih.gov The mechanism of action is often attributed to hydrogen and electron transfer processes that quench free radicals. nih.gov
Research into C-3 substituted indole derivatives has shown that the nature of the substituent at this position significantly modulates antioxidant capability. nih.gov For instance, a study on various C-3 substituted indoles identified a derivative featuring a pyrrolidinedithiocarbamate moiety as the most potent radical scavenger and Fe³⁺-Fe²⁺ reducer. nih.gov In contrast, other derivatives showed varying degrees of activity, highlighting the structure-dependent nature of this property. While specific data on this compound is not extensively detailed in the provided context, studies on related heterocyclic structures, such as tetrahydrobenzo[b]thiophene derivatives, suggest that the presence of free amino and NH groups can lead to high antioxidant properties, comparable to standards like ascorbic acid. nih.gov
Furthermore, many indole derivatives exhibit significant cytoprotective activity against oxidative stress. nih.gov In studies using human red blood cells as a model, several C-3 substituted indole derivatives demonstrated high protective activity against chemically-induced oxidative hemolysis at sublytic concentrations. nih.gov This cytoprotection is thought to arise from beneficial interactions between the indole derivatives and components of the cell membrane. nih.gov
Table 1: Antioxidant and Cytoprotective Activity of Selected C-3 Substituted Indole Derivatives
This table is based on data for general C-3 substituted indoles to illustrate the antioxidant potential of the indole scaffold.
| Compound | Substituent at C-3 | Antioxidant Activity (Radical Scavenging/Reducing Power) | Cytoprotective Activity (% Inhibition of AAPH-induced Haemolysis) |
| Gramine (1) | Dimethylaminomethyl | Moderate | 30% |
| Derivative 2 | - | Moderate | 27% |
| Derivative 12 | Pyrrolidinedithiocarbamate | High | High |
| Derivative 13 | - | Moderate | 27% |
| BHT (Standard) | - | High | 29% |
Structure-Activity Relationship (SAR) Elucidation
The elucidation of structure-activity relationships (SAR) is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. This involves identifying key molecular features responsible for biological activity and understanding how structural modifications affect this activity. researchgate.netnih.gov
A pharmacophore is defined as the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov The indole ring system is a privileged structure in drug discovery, acting as a key pharmacophore in a vast number of biologically active compounds. nih.gov
For the 4,5,6,7-tetrahydro-1H-indole scaffold, specific pharmacophoric features have been identified that are crucial for certain biological activities. In the context of anti-Hepatitis C Virus (HCV) agents, research has highlighted the importance of substituents at both the C-2 and N-1 positions of the tetrahydroindole ring. nih.gov
Key pharmacophoric features for anti-HCV activity include:
Aromatic Substitution at C-2: The presence of a phenyl ring at the C-2 position is well-tolerated and contributes significantly to antiviral potency. nih.gov
N-1 Substitution: An N-benzyl moiety has been identified as a critical feature, rendering higher anti-HCV properties compared to derivatives with other substituents at this position. nih.gov
These features suggest that a combination of a hydrophobic, aromatic group at C-2 and a larger aromatic substituent at the nitrogen atom are key for interaction with the biological target in HCV.
Systematic structural modifications of the 4,5,6,7-tetrahydro-1H-indole scaffold have provided clear insights into the correlation between chemical structure and biological potency.
In the development of anti-HCV agents, SAR studies on 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have been particularly informative. nih.govnih.gov A hit compound, featuring a 2-phenyl group and an unsubstituted N-1 position, demonstrated promising anti-HCV activity (EC₅₀ = 12.4 µM in genotype 1b; 8.7 µM in genotype 2a). nih.gov Further modifications led to the discovery of a more potent derivative with a benzyl (B1604629) group at N-1 and a phenyl group at C-2, which exhibited enhanced anti-HCV properties (EC₅₀ = 7.9 µM in genotype 1b; 2.6 µM in genotype 2a). nih.govnih.gov This highlights the positive impact of the N-benzyl substitution. Conversely, replacing the N-benzyl group with non-aromatic moieties resulted in a deterioration of activity against HCV genotype 1b, confirming the importance of this aromatic feature. nih.gov
The influence of substituents on the C-2 phenyl ring has also been explored. The presence of 4-substituted phenyl rings at the C-2 position was found to be responsible for remarkable activity, indicating that this area of the molecule is amenable to substitution for potency optimization. nih.gov
In a different therapeutic area, a series of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives were investigated as potential anticancer agents. researchgate.net SAR studies revealed that modifications to a phenylhydrazone moiety attached to the core structure significantly impacted antiproliferative activity. A derivative with a 4-methoxy substituent on this phenylhydrazone moiety (compound 7b) emerged as the most potent compound against MCF-7 and A549 cancer cell lines. researchgate.net This indicates that electron-donating groups at specific positions on peripheral aromatic rings can enhance cytotoxic potency.
These findings underscore how targeted structural modifications to the tetrahydroindole scaffold can fine-tune biological activity and selectivity for different therapeutic targets.
Table 2: Structure-Activity Relationship of 2-Aryl-4,5,6,7-tetrahydro-1H-indole Derivatives against Hepatitis C Virus (HCV)
| Compound | N-1 Substituent | C-2 Substituent | Anti-HCV Potency (EC₅₀) - Genotype 1b (µM) | Anti-HCV Potency (EC₅₀) - Genotype 2a (µM) |
| Compound 2 | H | Phenyl | 12.4 | 8.7 |
| Compound 3 | Benzyl | Phenyl | 7.9 | 2.6 |
In Vitro Cytotoxicity Assessments for Preclinical Efficacy/Selectivity
A critical step in preclinical drug development is the assessment of a compound's cytotoxicity to evaluate its therapeutic index—the balance between its desired therapeutic effect and its toxicity to normal cells. Derivatives of this compound have been subjected to such evaluations against various cell lines.
In the context of antiviral research, derivatives of 2-phenyl-4,5,6,7-tetrahydro-1H-indole were evaluated for their effects on cell viability. nih.gov A key hit compound was found to have low cytotoxicity, with a 50% cytotoxic concentration (CC₅₀) of 109.9 µM. nih.govnih.gov This favorable cytotoxicity profile, combined with its antiviral potency, marked it as a promising lead for further development. Research on 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid derivatives also noted that a 2-phenyl derivative possessed low cytotoxicity alongside its anti-HCV activity.
In the realm of oncology, novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines. researchgate.net The most potent compound, 7b, exhibited IC₅₀ values of 1.77 µM in the human breast cancer cell line (MCF-7) and 3.75 µM in the human lung adenocarcinoma cell line (A549). researchgate.net Crucially, this compound displayed significant selectivity, showing lower toxicity towards normal human liver cells (LO2), which is a desirable characteristic for a potential anticancer agent. researchgate.net Further mechanistic studies showed that this compound arrested the cell cycle at the G2/M phase and induced apoptosis in a dose-dependent manner. researchgate.net Investigations into other derivatives of 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid have also demonstrated significant inhibition of cell growth across various cancer cell types, suggesting the potential of this scaffold as a template for new cancer therapeutics.
Table 3: In Vitro Cytotoxicity/Antiproliferative Activity of Tetrahydroindole Derivatives
| Compound/Derivative | Scaffold | Cell Line | Assay Type | Result |
| Hit Compound (31) | 2-Phenyl-4,5,6,7-tetrahydro-1H-indole | Huh7.5 | Cytotoxicity (CC₅₀) | 109.9 µM |
| Compound 7b | 2-Phenyl-4,5,6,7-tetrahydro-1H-indole | MCF-7 (Breast Cancer) | Antiproliferative (IC₅₀) | 1.77 µM |
| Compound 7b | 2-Phenyl-4,5,6,7-tetrahydro-1H-indole | A549 (Lung Cancer) | Antiproliferative (IC₅₀) | 3.75 µM |
| Compound 7b | 2-Phenyl-4,5,6,7-tetrahydro-1H-indole | LO2 (Normal Liver) | Antiproliferative (IC₅₀) | > 20 µM |
Preclinical Adme Absorption, Distribution, Metabolism, Excretion Research Methodologies
In Vitro Metabolic Stability Studies (e.g., using Liver Microsomes, S9 Fractions)
In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound by the liver, the primary site of drug metabolism. These experiments typically involve incubating the test compound with liver subcellular fractions, such as microsomes or S9 fractions, which contain key drug-metabolizing enzymes.
Liver microsomes are vesicles of the endoplasmic reticulum and are rich in Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. S9 fractions are the supernatant from a 9000g centrifugation of liver homogenate and contain both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions.
The general procedure involves:
Incubating the test compound at a known concentration with liver microsomes or S9 fractions from preclinical species (e.g., rat, mouse, dog) and humans.
The reaction is initiated by adding necessary cofactors, such as NADPH for CYP-mediated reactions.
Samples are taken at various time points and the reaction is quenched.
The concentration of the parent compound remaining over time is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
From the rate of disappearance of the parent compound, key parameters can be calculated, which are presented in the following conceptual data table.
| Parameter | Description | Typical Units |
| t1/2 (half-life) | The time required for the concentration of the compound to decrease by half. | minutes (min) |
| Clint (intrinsic clearance) | The intrinsic ability of the liver enzymes to metabolize a drug. | µL/min/mg protein |
Note: No experimental data for 2-Ethyl-4,5,6,7-tetrahydro-1H-indole is available to populate this table.
In Vivo Metabolic Pathway Elucidation in Animal Models
To understand the metabolic fate of a compound in a whole organism, in vivo studies are conducted in animal models such as rats or mice. These studies aim to identify the major metabolites formed, which is critical for understanding the compound's clearance mechanisms and identifying any potentially active or toxic metabolites.
The process generally includes:
Administering the compound to the animal model.
Collecting biological samples such as plasma, urine, and feces over a period of time.
Analyzing these samples using high-resolution mass spectrometry to detect and identify the structures of metabolites.
For a compound like this compound, potential metabolic pathways could involve oxidation of the ethyl group, hydroxylation of the aliphatic ring, or further metabolism of the indole (B1671886) core.
Preclinical Pharmacokinetic Profiling in Animal Models
Preclinical pharmacokinetic (PK) studies are performed to characterize the time course of a drug's absorption, distribution, metabolism, and excretion in an animal model. This information is vital for predicting the human pharmacokinetic profile and designing first-in-human clinical studies.
Following administration of the compound to an animal species (e.g., via oral or intravenous routes), blood samples are collected at various time points. The concentration of the parent drug in the plasma is then measured. This concentration-time data is used to calculate key pharmacokinetic parameters, as outlined in the conceptual table below.
| Parameter | Description | Typical Units |
| Cmax | Maximum (peak) plasma concentration of a drug. | ng/mL |
| Tmax | Time at which Cmax is observed. | hours (h) |
| AUC (Area Under the Curve) | The total drug exposure over time. | ng·h/mL |
| t1/2 (half-life) | The time required for the plasma concentration to decrease by half. | hours (h) |
| Cl (Clearance) | The volume of plasma cleared of the drug per unit time. | mL/h/kg |
| Vd (Volume of Distribution) | The apparent volume into which the drug is distributed. | L/kg |
| F (%) (Bioavailability) | The fraction of an administered dose that reaches the systemic circulation. | % |
Note: No experimental data for this compound is available to populate this table.
Future Perspectives and Unaddressed Research Avenues
Innovation in Synthetic Methodologies
The development of novel and efficient synthetic strategies is paramount for the exploration of the chemical space around the 2-Ethyl-4,5,6,7-tetrahydro-1H-indole core. While classical methods exist, future research should focus on more sophisticated and sustainable approaches.
Modern synthetic methods that could be applied and further optimized for the synthesis of this compound and its derivatives include one-pot reactions and catalytic processes. A notable example is the one-pot Sonogashira cross-coupling followed by a 5-endo-dig cyclization, which has been successfully used for related 2-aryl-4,5,6,7-tetrahydroindoles. This approach offers the advantage of procedural simplicity and the potential for diversification. Further research could adapt this methodology for the introduction of an ethyl group at the 2-position, potentially through the use of a suitable terminal alkyne.
Palladium-catalyzed cyclization of N-substituted pyrroles is another promising avenue. This method has been utilized for the synthesis of condensed pyrroloindoles and could be tailored for the specific synthesis of 2-ethyl derivatives. researchgate.net The exploration of different palladium catalysts and reaction conditions could lead to improved yields and substrate scope.
Furthermore, synthetic routes starting from 4,5,6,7-tetrahydroindol-4-ones offer a versatile platform for generating a variety of substituted indoles. researchgate.net Future work could focus on the development of novel methods for the introduction of the ethyl group at the 2-position of this precursor, followed by reduction of the keto group.
A summary of potential innovative synthetic strategies is presented in Table 1.
| Synthetic Strategy | Key Features | Potential Advantages | Unaddressed Research |
| One-pot Sonogashira coupling/cyclization | Domino reaction, mild conditions. | High efficiency, atom economy. | Adaptation for 2-ethyl substitution. |
| Palladium-catalyzed cyclization | C-H activation, intramolecular reaction. researchgate.net | High regioselectivity, functional group tolerance. | Optimization for 2-ethyl derivative synthesis. |
| Derivatization of tetrahydroindol-4-ones | Readily available starting material. researchgate.net | Access to diverse substitution patterns. | Novel methods for 2-ethyl group introduction. |
Discovery of Novel Biological Targets
The identification of novel biological targets for this compound is a critical step towards understanding its therapeutic potential. While research on closely related analogs provides some initial leads, the specific targets of the ethyl-substituted compound remain largely uninvestigated.
A significant finding for a related compound, 2-phenyl-4,5,6,7-tetrahydro-1H-indole, is its activity against the Hepatitis C Virus (HCV). nih.govnih.gov However, the precise molecular target responsible for this anti-HCV activity has not yet been identified, presenting a clear avenue for future research. nih.govnih.gov It is plausible that this compound could share this anti-HCV activity, and target deconvolution studies are warranted.
Furthermore, substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones have been identified as inhibitors of several receptor tyrosine kinases, including VEGF-R2, FGF-R1, and PDGF-Rβ. nih.gov This suggests that the 4,5,6,7-tetrahydro-1H-indole scaffold can be a valuable pharmacophore for the development of kinase inhibitors. Future investigations should explore whether this compound or its simple derivatives exhibit inhibitory activity against these or other kinases implicated in cancer and other diseases.
The broader family of indole-containing compounds is known to interact with a wide array of biological targets, including enzymes, receptors, and DNA. chim.it This vast biological activity landscape suggests that this compound may have additional, as-yet-undiscovered biological functions.
Potential and identified biological targets for related tetrahydroindoles are summarized in Table 2.
| Compound Class | Identified/Potential Biological Target | Therapeutic Area | Unaddressed Research for 2-Ethyl Analog |
| 2-Phenyl-4,5,6,7-tetrahydro-1H-indoles | Unknown (related to HCV replication) nih.govnih.gov | Antiviral (HCV) | Investigation of anti-HCV activity and target identification. |
| Substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones | VEGF-R2, FGF-R1, PDGF-Rβ nih.gov | Anticancer | Screening for kinase inhibitory activity. |
| General Indole (B1671886) Scaffolds | Various enzymes, receptors, DNA chim.it | Diverse | Broad-based screening to identify novel targets. |
Advanced Computational and Experimental Integration
The integration of computational modeling and high-throughput experimental techniques offers a powerful strategy to accelerate the discovery and development of new drugs based on the this compound scaffold.
In silico target identification methods, such as those available through platforms like TargetHunter, can be employed to predict potential biological targets for this compound based on its chemical structure. nih.gov These computational approaches utilize large chemogenomic databases to identify known ligands with similar structures and infer potential protein interactions. nih.gov Such predictions can then guide and prioritize experimental validation, saving significant time and resources.
Molecular docking studies can be used to simulate the binding of this compound to the active sites of potential protein targets. nih.gov This can provide insights into the binding mode and affinity, and help in the rational design of more potent and selective analogs. For instance, if a potential kinase target is identified, docking studies can help to understand the key interactions with the ATP-binding pocket.
High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. thermofisher.com While HTS is typically used to screen diverse libraries against a specific target, a focused library of derivatives of this compound could be synthesized and screened against a panel of biological targets to identify novel activities. The availability of commercial HTS libraries and core facilities can facilitate this process. thermofisher.comagilent.com
The synergy between these computational and experimental approaches can create a powerful discovery engine. For example, in silico predictions can generate hypotheses that are then tested using focused HTS, with the results from the screen feeding back to refine the computational models.
Exploration of Emerging Therapeutic Applications
Building upon the known biological activities of related compounds and the broader therapeutic potential of the indole nucleus, several emerging therapeutic applications for this compound warrant investigation.
The established anti-HCV activity of a closely related analog strongly suggests that this compound should be evaluated as a potential antiviral agent. nih.govnih.gov Given the ongoing need for new and affordable HCV treatments, this represents a high-priority area of research.
The demonstrated activity of related tetrahydroindoles as kinase inhibitors points towards the potential of this compound in the field of oncology. nih.gov Future studies should not only assess its activity against known cancer-related kinases but also explore its potential as an inhibitor of other protein classes involved in cancer progression, such as tubulin. nih.gov
Beyond these areas, the indole scaffold is a common feature in drugs targeting the central nervous system (CNS). Therefore, the pharmacological profiling of this compound for activity on CNS targets, such as serotonin (B10506) or dopamine (B1211576) receptors, could uncover novel therapeutic opportunities for neurological and psychiatric disorders.
The diverse biological activities reported for various indole derivatives, including anti-inflammatory, antimicrobial, and antioxidant effects, suggest that a broad-based pharmacological screening of this compound could reveal unexpected and valuable therapeutic properties. chim.it
A summary of potential emerging therapeutic applications is provided in Table 3.
| Therapeutic Area | Rationale Based on Related Compounds | Unaddressed Research |
| Antiviral (HCV) | Anti-HCV activity of 2-phenyl analog. nih.govnih.gov | Evaluation of anti-HCV efficacy and mechanism of action. |
| Anticancer | Kinase inhibition by related tetrahydroindoles. nih.gov | Screening against a panel of cancer-related targets. |
| CNS Disorders | Prevalence of indole scaffold in CNS drugs. | Pharmacological profiling against CNS receptors and enzymes. |
| Anti-inflammatory/Antimicrobial | Broad biological activity of indole derivatives. chim.it | Screening for anti-inflammatory and antimicrobial effects. |
Q & A
Basic: What synthetic strategies are effective for preparing 2-Ethyl-4,5,6,7-tetrahydro-1H-indole derivatives?
A two-step one-pot synthesis method is widely used, involving Sonogashira cross-coupling followed by 5-endo-dig cyclization. This approach allows stereoselective introduction of substituents at C-2 and N-1 positions. Key steps include:
- Step 1 : Palladium-catalyzed arylative cyclization under mild conditions.
- Step 2 : Functionalization using cost-effective catalysts (e.g., Pd(PPh₃)₄), enabling scalability to gram quantities with yields of 60–90% .
This method supports diverse substituents, critical for generating compound libraries for biological screening.
Basic: How to design cell-based assays to evaluate anti-HCV activity?
Use HCV subgenomic replicon systems (e.g., Huh7/Rep-Feo1b for genotype 1b and Huh7.5-FGR-JC1-Rluc2A for genotype 2a):
- Protocol : Seed 1×10⁴ cells/well in 96-well plates, treat with test compounds (0.5–50 µM) or DMSO control for 48 hours.
- Measurement : Quantify HCV replication via luciferase activity (normalized to DMSO controls) and cytotoxicity using CellTiter 96® AQueous One Solution .
- Validation : Confirm activity in non-reporter systems via RT-PCR (e.g., MH-14 cells) to rule out assay-specific artifacts .
Advanced: How does the substitution pattern on the phenyl ring and N-1 position modulate anti-HCV activity?
Preliminary SAR reveals:
Advanced: Why do some derivatives exhibit cytotoxicity despite anti-HCV activity?
Cytotoxicity (CC₅₀ < 25 µM) correlates with specific substituents:
- 3-Pyridyl at C-2 : Compound 36 shows high toxicity (CC₅₀ = 80.8 µM) .
- para-Hydroxyphenyl : Compound 43 reduces cell viability by >50% at 25 µM .
Mitigation Strategy : Prioritize N-benzyl derivatives with unsubstituted or methoxy-phenyl groups to balance potency and safety .
Advanced: How to address contradictions when biochemical assays fail to identify the molecular target?
Despite anti-HCV activity, derivatives like 39 show no inhibition in NS5B RdRp or NS3 helicase assays. Methodological recommendations:
- Alternative Targets : Screen host factors (e.g., IRES-mediated translation, COX-2, HO-1) using dual-luciferase reporters .
- Proteomics/CRISPR : Employ unbiased approaches to identify binding partners or gene knockouts affecting compound efficacy .
- Mechanistic Studies : Use time-of-addition assays or resistance selection to infer viral lifecycle stages impacted .
Advanced: What are critical considerations for ATPase assays evaluating NS3 helicase inhibition?
- Buffer Composition : 20 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM MnCl₂, 0.01% BSA .
- Compound Dilution : Test 0.78–500 µM via twofold serial dilution to determine IC₅₀.
- Controls : Include DMSO-only and substrate-only reactions to exclude nonspecific absorbance interference .
- Data Normalization : Use GraphPad Prism for curve fitting and validate linearity of colorimetric readouts .
Basic: What are key steps in the NS5B RdRp assay for polymerase inhibition studies?
Protein Purification : Express His-tagged NS5BΔ21 in E. coli and purify via Ni-NTA chromatography .
Reaction Setup : Combine 100 ng NS5B with polyrA/U12 primer-template, [α-³²P]UTP, and test compounds.
Incubation : 30°C for 60 minutes; terminate with 5% trichloroacetic acid.
Quantification : Filter retained RNA, measure radioactivity via scintillation counting. Activity is normalized to DMSO controls .
Advanced: How to optimize lead compounds based on preliminary SAR data?
- Priority Modifications :
- N-1 : Retain benzyl groups; explore halogenated or methoxy variants.
- C-2 : Test fused aromatic systems (e.g., naphthyl) to enhance potency .
- Toxicity Reduction : Replace pyridyl with thiophene or furan moieties .
- ADME Profiling : Assess metabolic stability in liver microsomes and membrane permeability (e.g., Caco-2 assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
